molecular formula C10H18O3 B073951 Ethyl 2-acetylhexanoate CAS No. 1540-29-0

Ethyl 2-acetylhexanoate

Cat. No.: B073951
CAS No.: 1540-29-0
M. Wt: 186.25 g/mol
InChI Key: ZTOQBHVLCJERBS-UHFFFAOYSA-N
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Description

Ethyl 2-acetylhexanoate, also known as ethyl 2-butyl-3-oxobutanoate, is an organic compound with the molecular formula C10H18O3. It is a colorless to pale yellow liquid with a fruity, wine-like odor. This compound is commonly used as a flavoring agent in the food industry due to its pleasant aroma .

Mechanism of Action

Target of Action

Ethyl 2-acetylhexanoate is primarily used as a flavoring agent . Its primary targets are the olfactory receptors in the nose, which detect and interpret the compound’s aroma. The interaction with these receptors contributes to the overall sensory experience of the food or beverage in which the compound is used.

Biochemical Pathways

This pathway begins with the binding of the aroma molecule to its receptor and ends with the transmission of a nerve impulse to the brain, where the aroma is perceived .

Pharmacokinetics

It is known that the compound is highly lipophilic, with a log po/w value of 251 . This suggests that it can easily cross biological membranes and may be rapidly absorbed and distributed throughout the body. The compound is also predicted to have high gastrointestinal absorption .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s volatility and therefore its ability to reach the olfactory receptors in the nose can be affected by temperature and humidity. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetylhexanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with 1-bromobutane in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where ethyl acetoacetate and 1-bromobutane are combined with a base. The mixture is heated to reflux, and the product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetylhexanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl 2-acetylhexanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-acetylhexanoate can be compared with other similar compounds such as:

    Ethyl acetoacetate: A precursor in the synthesis of this compound, it has a similar structure but lacks the butyl group.

    Ethyl 2-butylacetoacetate: Another similar compound with slight structural variations.

    Ethyl hexanoate: A simpler ester with a similar fruity odor but different chemical properties.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pleasant aroma also makes it particularly valuable in the flavor and fragrance industries .

Properties

IUPAC Name

ethyl 2-acetylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOQBHVLCJERBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862687
Record name Ethyl 2-acetylhexanoate
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless clear liquid; Fruity wine-like aroma
Record name Ethyl 2-acetylhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Ethyl 2-acetylhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.949-0.959 (20°)
Record name Ethyl 2-acetylhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1540-29-0
Record name Hexanoic acid, 2-acetyl-, ethyl ester
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Record name Ethyl 2-acetylhexanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-acetylhexanoate
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Record name Ethyl 2-acetylhexanoate
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Record name Ethyl 2-acetylhexanoate
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Record name Ethyl 2-acetylhexanoate
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Record name ETHYL 2-ACETYLHEXANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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